molecular formula C18H30O B1585192 2-Dodecylphenol CAS No. 27193-86-8

2-Dodecylphenol

Cat. No. B1585192
CAS RN: 27193-86-8
M. Wt: 262.4 g/mol
InChI Key: CYEJMVLDXAUOPN-UHFFFAOYSA-N
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Description

2-Dodecylphenol is a chemical compound with the linear formula C18H30O . It is used in various industrial and scientific research .


Synthesis Analysis

A series of branched dodecyl phenol polyoxyethylene ethers were successfully synthesized via alkylation and ethylene oxide addition reactions . The alkylation reaction was conducted by using a branched internal olefin as the raw material . There are several laboratory methods for the synthesis of phenols, such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular formula of 2-Dodecylphenol is C18H30O . Its average mass is 262.430 Da and its monoisotopic mass is 262.229675 Da .


Chemical Reactions Analysis

2-Dodecylphenol reacts as a weak organic acid . It reacts weakly exothermically with bases . It can react with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides to generate flammable gas (H2); the heat of the reaction may ignite the gas . It is incompatible with sulfuric acid .


Physical And Chemical Properties Analysis

2-Dodecylphenol is a straw-colored liquid with a phenolic odor . It does not react rapidly with air or water . It is considered a marine pollutant by the US Department Of Transportation .

Scientific Research Applications

Proteomics and Biochemical Analysis

  • Protein Extraction for Electrophoresis: A study by Wang et al. (2003) developed a protocol for isolating proteins suitable for two-dimensional electrophoresis from olive leaf, using methods that can remove contaminants like pigments and lipids. This protocol includes phenol extraction of proteins in the presence of sodium dodecyl sulfate, which is relevant to the use of 2-dodecylphenol in proteomics research (Wang et al., 2003).

Catalytic and Chemical Synthesis

  • Catalysis in Chemical Reactions: Ghassamipour and Keshavarzi (2017) synthesized zirconium dodecylphosphonate and used it as a catalyst for the preparation of 2-alkyl benzoxazoles from aliphatic carboxylic acids. This study highlights the catalytic applications of compounds related to 2-dodecylphenol (Ghassamipour & Keshavarzi, 2017).

Environmental and Material Science

  • Removal of Environmental Contaminants: A method developed by Benndorf et al. (2007) for the extraction of proteins from soil or groundwater involved the use of sodium dodecyl sulfate. This method is significant for environmental studies involving contaminants and can be related to the utilization of 2-dodecylphenol in environmental science (Benndorf et al., 2007).

Electrochemical Applications

  • Electrochemical Oxidation: Research by Ojani et al. (2009) on the formation of Poly(o-aminophenol) in the presence of sodium dodecyl sulfate for the electrocatalytic oxidation of methanol and ethylene glycol indicates potential electrochemical applications of 2-dodecylphenol or related compounds (Ojani et al., 2009).

Safety And Hazards

Exposure to 2-Dodecylphenol can cause irritation of eyes, nose, and throat . It is toxic by ingestion, inhalation, or skin contact . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-dodecylphenol
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InChI

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3
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InChI Key

CYEJMVLDXAUOPN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1O
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Molecular Formula

C18H30O
Record name DODECYL PHENOL
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DSSTOX Substance ID

DTXSID00274042
Record name 2-Dodecylphenol
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Molecular Weight

262.4 g/mol
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Physical Description

Straw-colored liquid with a phenolic odor. (USCG, 1999) Dodecylphenol is considered a marine pollutant by the US Department Of Transportation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater., Liquid, Straw-colored liquid with phenolic odor; [Hawley]
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Boiling Point

310 to 335 °F at 760 mmHg (USCG, 1999)
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Flash Point

325 °F (USCG, 1999)
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Density

0.94 at 68 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

0.0000023 [mmHg]
Record name Dodecylphenol
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Product Name

2-Dodecylphenol

CAS RN

27193-86-8, 5284-29-7
Record name DODECYL PHENOL
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Synthesis routes and methods

Procedure details

First, dodecyl phenol was prepared. Specifically, to a 2-liter four-necked flask, 325 g of phenol and 30 g of dried activated clay (manufactured by MIZUSAWA INDUSTRIAL CHEMICALS, LTD.: product name, Galeonite #136) were added. 575 g of 1-dodecene was dropped in this mixture with agitation at 135 degrees C. for 4 hours. The activated clay was filtered, and then 537 g of dodecyl phenol was obtained by vacuum distillation.
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
575 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JE Cooper, JM Paul - Journal of Chemical and Engineering Data, 1970 - ACS Publications
… prepared from 2-dodecylphenol. In preparing the latter compound, the conditions used for the Fries rearrangement of phenyl dodecanoate were modified. To favor 2- and 4-…
Number of citations: 12 pubs.acs.org
I Hamerton, BJ Howlin, L Mooring, C Stone… - … degradation and stability, 2014 - Elsevier
Two cyanate ester monomers: 2,2-bis(4-cyanatophenyl)propane (1) and l,l-dichloro-2,2-(4-cyanatophenyl)ethylidene (2) are formulated with copper(II) acetylacetonate (200 ppm) in …
Number of citations: 8 www.sciencedirect.com
YY Wan, R Lu, YM Du, T Honda, T Miyakoshi - International Journal of …, 2007 - Elsevier
The lacquer trees in Donglan of Guangxi Province, China, were identified totally as the species Rhus succedanea found in Vietnam and Taiwan region, based on the results of pyrolysis-…
Number of citations: 34 www.sciencedirect.com
JE Cooper - Journal of Polymer Science Part A‐1: Polymer …, 1971 - Wiley Online Library
… above for preparing one of the monomers used in this study, 2-methyl-6-tetradecylpheno1, has been reported elsewhere in connection with the preparation of 2-dodecylphenol." Steps …
Number of citations: 6 onlinelibrary.wiley.com
N Niimura, T Miyakoshi - Journal of the Mass Spectrometry Society of …, 2003 - jstage.jst.go.jp
Typical Japanese natural resin films, ie, oriental lacquer films, cashew resin films, and drying oil polymers were characterized, and also an ancient coating was identified using two-…
Number of citations: 67 www.jstage.jst.go.jp
N Niimura, T Miyakoshi, J Onodera… - … in mass spectrometry, 1996 - Wiley Online Library
Melanorrhoea usitate lacquer film was investigated using two‐stage pyrolysis/gas chromatography/mass spectrometry. Monoenyl and saturated thitsiol components were detected by …
N Niimura, T Miyakoshi, J Onodera… - International Journal of …, 1998 - Taylor & Francis
Two kinds of synthesized lacquer films were investigated and compared with a natural lacquer film using two-stage pyrolysis-gas chromatography mass spectrometry (Py-GC/MS). …
Number of citations: 16 www.tandfonline.com
N NIIMURA, T MIYAKOSHI, Y IIJIMA - Analytical Sciences/Supplements, 2002 - jlc.jst.go.jp
Synthesized lacquer analogue films, which were obtained by the laccase-catalyzed polymerization of two kinds of synthesized urushiol analogues, were investigated by two-stage …
Number of citations: 12 jlc.jst.go.jp
HWJ Cressman, JR Thirtle - The Journal of Organic Chemistry, 1966 - ACS Publications
R= alkyl; R'= H, alkyl tion and oxidative deiodination reaction proceeded at elevated temperatures in the presence of excess 30% hydrogen peroxide, thus providing a convenient one-…
Number of citations: 17 pubs.acs.org
N Niimura, T Miyakoshi, J Onodera, T Higuchi - Journal of Analytical and …, 1996 - Elsevier
Rhus vernicifera and Rhus succedanea lacquers, which are used as a surface coating for wood, porcelain and metalware in Japan, were investigated using two-stage pyrolysis gas …
Number of citations: 88 www.sciencedirect.com

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